N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
Scientific Research Applications
Synthetic Methods and Chemiluminescence Applications One study discusses the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the base-induced chemiluminescence of these compounds. This research could provide insights into the synthetic pathways relevant to the compound and its potential applications in chemiluminescence studies (Watanabe et al., 2010).
Structural and Biological Activity Studies Another study focuses on structure-activity relationships of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, suggesting a methodology for optimizing the potency of such compounds. This could be relevant for understanding the biological activities of compounds with similar structures (Altenbach et al., 2008).
Dual Inhibitory Properties Research on thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of key enzymes involved in nucleotide biosynthesis indicates the significance of this scaffold in designing drugs with dual inhibitory properties. This is particularly relevant for compounds with a similar chemical backbone, highlighting their potential in therapeutic applications (Gangjee et al., 2008).
Crystallography and Coordination Chemistry Studies on the crystal structure of related compounds and their coordination chemistry provide insights into the structural aspects of such molecules. This information is crucial for understanding the chemical behavior and potential applications of the compound (Kaur et al., 2012).
Properties
IUPAC Name |
N-tert-butyl-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-12-6-7-13(2)15(10-12)23-18(25)17-14(8-9-26-17)21-19(23)27-11-16(24)22-20(3,4)5/h6-10H,11H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUOLWXHEJSPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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